Dehydro Amlodipine Besylate

Pharmacology Impurity Qualification Calcium Channel Blockade

Dehydro Amlodipine Besylate is the mandatory EP Impurity D / USP Related Compound A reference standard for Amlodipine QC. Unlike synthetic byproducts, this dehydrogenated pyridine degradation marker is essential for stability-indicating method validation per ICH Q2(R1) and pharmacopoeial monographs. Using any other impurity (e.g., Impurity A or G) risks method specificity failure, inaccurate mass balance, and regulatory rejection. Procure only fully characterized reference standards with traceable certificates to ensure system suitability, accurate oxidative degradation tracking, and successful dossier submission.

Molecular Formula C₂₆H₂₉ClN₂O₈S
Molecular Weight 565.04
Cat. No. B1162936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Amlodipine Besylate
Synonyms2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Besylate;  Amlodipine Impurity D Besylate; 
Molecular FormulaC₂₆H₂₉ClN₂O₈S
Molecular Weight565.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydro Amlodipine Besylate: A Critical EP Impurity D Reference Standard for Amlodipine Quality Control


Dehydro Amlodipine Besylate (CAS 2733700-89-3), formally known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is the besylate salt of a dehydrogenated pyridine derivative of amlodipine [1]. This compound is not a drug substance but a specifically identified and controlled organic impurity, formed primarily through the oxidative aromatization of the dihydropyridine ring of amlodipine [2]. It is an essential reference standard in pharmaceutical analysis, mandated by major pharmacopoeias (EP, USP) for use in stability-indicating methods, purity assessment, and regulatory submissions for amlodipine-containing products .

Why Dehydro Amlodipine Besylate Cannot Be Substituted with a General-Purpose Amlodipine Impurity


Simple substitution with a different amlodipine impurity standard (e.g., EP Impurity A, G, or the R-Enantiomer) will lead to method failure and non-compliance. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate the specific, resolved quantification of Impurity D (Dehydro Amlodipine) in drug substance and product . Using an incorrect reference standard compromises peak identification, method specificity, and system suitability criteria. Critically, Dehydro Amlodipine is a primary degradation marker formed under oxidative and acidic stress [1]; using a different impurity, such as a synthetic byproduct (e.g., Impurity G), would fail to accurately monitor formulation stability and degradation pathways, thereby masking potential product quality failures and creating regulatory risk .

Quantitative Evidence Differentiating Dehydro Amlodipine Besylate from Analogs and Alternatives


Confirmed Pharmacological Inactivity vs. Parent Drug Amlodipine

In contrast to the potent L-type calcium channel blockade exhibited by the parent drug, Amlodipine (with a Kd of 3.08 nM for the N-type calcium channel) [1], Dehydro Amlodipine is pharmacologically inactive. This inactivity stems from the critical structural alteration—the aromatization of the dihydropyridine ring to a pyridine ring . This transformation abolishes the calcium channel binding affinity, rendering it inactive . This stark functional dichotomy underscores its utility as an inert, yet crucial, analytical marker.

Pharmacology Impurity Qualification Calcium Channel Blockade

HPLC Relative Retention Time (RRT) for System Suitability vs. Amlodipine

Dehydro Amlodipine provides a unique chromatographic marker for system suitability. In a typical stability-indicating method, the resolution between Amlodipine and its Impurity D (Dehydro Amlodipine) is a critical parameter. A validated method has demonstrated a relative retention time (RRT) of 1.46 for Impurity D with respect to the Amlodipine peak, ensuring unambiguous separation and identification [1]. This is in contrast to other impurities like EP Impurity G (USP RC C), which may have a different RRT (e.g., 2.13) and resolution profile [1].

Chromatography Analytical Method Validation System Suitability

Formation as a Primary Degradation Marker Under Oxidative Stress

Dehydro Amlodipine is not merely a synthetic byproduct; it is a primary, quantifiable degradation product formed under oxidative and acidic stress conditions [1]. In a forced degradation study, oxidative conditions (3% H2O2:methanol 80:20 at 80°C for 6 h) caused substantial degradation of amlodipine besylate (80.1% loss), and mass spectrometry confirmed the presence of the dehydro amlodipine derivative [2]. This contrasts with basic hydrolysis, which generates a different set of four major products (m/z 395, 349, 381, 351) [3].

Stability Studies Forced Degradation Oxidative Degradation

Regulatory Mandate as an Identified Impurity vs. Non-Pharmacopoeial Alternatives

Dehydro Amlodipine is not a generic research chemical; it is a named impurity with a defined acceptance criterion in the European Pharmacopoeia (EP) as 'Impurity D' and in the United States Pharmacopeia (USP) as 'Related Compound A' . While other degradation products exist (e.g., a product with formula C15H16NOCl from alkaline degradation [1]), only those specified in the pharmacopoeial monographs are required to be controlled. The availability of a well-characterized reference standard for Impurity D is therefore a non-negotiable requirement for regulatory filing (ANDA, DMF) and commercial batch release testing [2].

Pharmacopoeia Regulatory Compliance Quality Control

Key Application Scenarios for Procuring Dehydro Amlodipine Besylate


Development and Validation of Stability-Indicating HPLC/UPLC Methods

Essential for establishing and validating analytical methods compliant with ICH Q2(R1) and pharmacopoeial monographs. Dehydro Amlodipine Besylate is used as the reference standard for Impurity D to determine system suitability, specificity, and resolution, as demonstrated by its distinct relative retention time (RRT) in validated methods [1]. This ensures the method can accurately separate and quantify the amlodipine peak from its critical degradation product.

Regulatory Filing Support (ANDA, NDA, DMF) for Generic Amlodipine Products

A mandatory component of the impurity profile section in regulatory dossiers. Procuring a fully characterized reference standard of the pharmacopoeial impurity (EP Impurity D / USP RC A) is required to support method validation data and demonstrate control of the manufacturing process and degradation pathways [2]. Failure to provide this specific impurity data is a common cause of regulatory delays.

Forced Degradation Studies for API and Formulated Drug Product

Used as a primary marker to identify and quantify the extent of oxidative and acidic degradation [3]. The standard is crucial for spiking studies to confirm the identity of the degradation peak and to accurately calculate mass balance, which is a critical requirement for understanding the intrinsic stability of the drug molecule [4].

Routine Quality Control (QC) Batch Release Testing

Used daily in QC laboratories to generate calibration curves and as a resolution standard in each analytical run for the release of amlodipine besylate drug substance and finished dosage forms. This ensures every batch meets the acceptance criteria for Impurity D as mandated by the EP/USP monographs [5].

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